(3-Methylphenyl) 3-nitrobenzoate (3-Methylphenyl) 3-nitrobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11165377
InChI: InChI=1S/C14H11NO4/c1-10-4-2-7-13(8-10)19-14(16)11-5-3-6-12(9-11)15(17)18/h2-9H,1H3
SMILES: CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol

(3-Methylphenyl) 3-nitrobenzoate

CAS No.:

Cat. No.: VC11165377

Molecular Formula: C14H11NO4

Molecular Weight: 257.24 g/mol

* For research use only. Not for human or veterinary use.

(3-Methylphenyl) 3-nitrobenzoate -

Specification

Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
IUPAC Name (3-methylphenyl) 3-nitrobenzoate
Standard InChI InChI=1S/C14H11NO4/c1-10-4-2-7-13(8-10)19-14(16)11-5-3-6-12(9-11)15(17)18/h2-9H,1H3
Standard InChI Key RJCIKTALAPRASF-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Canonical SMILES CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Nomenclature and Structural Identification

The systematic IUPAC name for (3-methylphenyl) 3-nitrobenzoate is 3-nitrobenzoic acid 3-methylphenyl ester, reflecting the esterification of 3-nitrobenzoic acid with 3-methylphenol. The molecular formula is C₁₄H₁₁NO₄, with a molecular weight of 265.24 g/mol . Key identifiers include:

  • CAS Registry Number: While no specific CAS number is assigned to this exact compound, closely related derivatives such as methyl 3-nitrobenzoate (CAS 618-95-1) and methyl 3-methyl-4-nitrobenzoate (CAS 24078-21-5) highlight the structural variability within this chemical family .

  • SMILES Notation: O=C(OC1=CC=CC(=C1)C)C2=CC(=CC=C2)[N+](=O)[O-], illustrating the ester linkage between the 3-methylphenyl group and the nitro-substituted benzoate .

The compound’s structure features a nitro group at the meta position of the benzoate ring and a methyl group at the meta position of the phenyl ester (Fig. 1). This substitution pattern influences electronic distribution, reactivity, and intermolecular interactions .

Synthesis and Reaction Pathways

Nitration of Benzoate Esters

The synthesis of nitrobenzoate esters typically involves electrophilic aromatic nitration. For example, methyl 3-nitrobenzoate is produced via nitration of methyl benzoate using a mixture of concentrated nitric and sulfuric acids at low temperatures (≤6°C) . By analogy, (3-methylphenyl) 3-nitrobenzoate could be synthesized through a similar pathway:

  • Esterification: 3-Nitrobenzoic acid is first esterified with 3-methylphenol using acid catalysis.

  • Nitration: Direct nitration of the pre-formed ester under controlled conditions to avoid over-nitration or decomposition .

Key challenges include regioselectivity control and minimizing side reactions, such as the formation of di-nitrated byproducts.

Purification and Characterization

Recrystallization from ethanol-water mixtures is a standard purification method for nitroaromatic esters, yielding crystals with melting points between 75–80°C . For (3-methylphenyl) 3-nitrobenzoate, differential scanning calorimetry (DSC) would likely reveal a melting point near 78°C, consistent with methyl 3-nitrobenzoate .

Physicochemical Properties

Thermal Stability

Nitroaromatic compounds exhibit moderate thermal stability, with decomposition temperatures exceeding 200°C. The boiling point of (3-methylphenyl) 3-nitrobenzoate is estimated at 279°C, extrapolated from methyl 3-nitrobenzoate data .

PropertyValueSource
Molecular Weight265.24 g/mol
Melting Point75–80°C (predicted)
Boiling Point279°C (estimated)
Density1.25–1.30 g/cm³ (predicted)Analog data

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence . Ester carbonyl (C=O) stretches appear near 1720 cm⁻¹.

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, with splitting patterns indicating meta substitution. The methyl group on the phenyl ester appears as a singlet near δ 2.3 ppm .

    • ¹³C NMR: The ester carbonyl carbon is observed near δ 165 ppm, while nitro group-bearing carbons appear downfield at δ 148–150 ppm .

Reactivity and Applications

Chemical Reactivity

  • Reduction: Catalytic hydrogenation converts the nitro group to an amine, yielding (3-methylphenyl) 3-aminobenzoate .

  • Hydrolysis: Acidic or basic conditions cleave the ester bond, producing 3-nitrobenzoic acid and 3-methylphenol .

Industrial and Research Applications

Nitrobenzoate esters serve as intermediates in pharmaceuticals, agrochemicals, and polymer chemistry. For example:

  • Explosives: Nitro groups contribute to high energy density, though this compound’s stability may limit such applications .

  • UV Stabilizers: The nitro group’s ability to absorb UV radiation makes derivatives useful in coatings and plastics .

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